3-Tert-butyl-1-methylpiperazine
Description
3-Tert-butyl-1-methylpiperazine is a substituted piperazine derivative characterized by a tert-butyl group at the 3-position and a methyl group at the 1-position of the piperazine ring. Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate physicochemical properties (e.g., solubility, lipophilicity) and engage in hydrogen bonding or ionic interactions with biological targets . The tert-butyl group enhances steric bulk and lipophilicity, while the methyl group influences electronic effects and metabolic stability.
Synthetic routes for tert-butyl-substituted piperazines often involve Boc (tert-butyloxycarbonyl) protection strategies. For example, 1-(tert-butyl)-3-methylpiperazine derivatives can be synthesized via hydrogenation of pyrazine precursors followed by esterification and electrophilic substitution reactions . These methods yield high-purity products, as confirmed by NMR and mass spectrometry .
Properties
CAS No. |
170654-21-4 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.273 |
IUPAC Name |
3-tert-butyl-1-methylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)8-7-11(4)6-5-10-8/h8,10H,5-7H2,1-4H3 |
InChI Key |
JUYGOAGUPDFXFA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CN(CCN1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural and Functional Group Variations
The table below compares 3-Tert-butyl-1-methylpiperazine with structurally related piperazine derivatives, focusing on substituent effects:
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